3-hydroxy-1H-Indole-2-carbonitrile chemical structure and properties
3-hydroxy-1H-Indole-2-carbonitrile chemical structure and properties
An In-Depth Technical Guide to 3-Hydroxy-1H-Indole-2-carbonitrile: Structure, Properties, and Therapeutic Potential
Authored by a Senior Application Scientist
Foreword: The indole scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous natural products, pharmaceuticals, and agrochemicals.[1][2] Its derivatives are prized for their wide-ranging biological activities.[1][3] This guide focuses on a specific, yet intriguing, member of this family: 3-hydroxy-1H-indole-2-carbonitrile. Direct literature on this exact molecule is sparse, suggesting it is a novel or under-explored entity. Therefore, this document adopts a first-principles approach, deconstructing the molecule into its fundamental components—the 3-hydroxyindole (oxindole) core and the indole-2-carbonitrile moiety—to provide a comprehensive technical overview for researchers and drug development professionals. We will explore the compound's probable structure, potential synthetic pathways, predicted properties, and prospective applications, grounded in authoritative data from closely related analogues.
Molecular Structure and Tautomerism
The structure of 3-hydroxy-1H-indole-2-carbonitrile suggests a fascinating and critical chemical feature: keto-enol tautomerism. The molecule likely exists as an equilibrium between the enol form (3-hydroxy-1H-indole-2-carbonitrile) and the more stable keto form, 3-hydroxyindolin-2-one (also known as 3-hydroxy-2-oxindole). This is a crucial consideration for its synthesis, reactivity, and biological interactions.[4]
For the purpose of this guide, we will consider both tautomers, as the synthetic strategies and biological activities are often related to this equilibrium. The 3-hydroxyoxindole scaffold is prevalent in natural products and is a recognized "privileged substructure" in drug discovery.[4][5]
Core Scaffolds: Physicochemical Properties
To build a profile for our target molecule, we first examine the properties of its parent structures.
| Property | 1H-Indole-2-carbonitrile | 3-Hydroxy-1H-indole (Indoxyl) | 3-Hydroxyoxindole Derivatives |
| Molecular Formula | C₉H₆N₂ | C₈H₇NO | Varies |
| Molecular Weight | 142.16 g/mol [4] | 133.15 g/mol [6] | Varies |
| Appearance | Yellow solid[1][7] | Green powder[6] | Typically white to yellow solids[8] |
| Melting Point | Not widely reported | Not widely reported | Varies (e.g., 3-hydroxy-3-(1H-indol-3-yl)indolin-2-one: orange-yellow solid)[8] |
| Solubility | Soluble in organic solvents like Chloroform (CDCl₃)[1] | Slightly soluble in water, more soluble in ethanol and dichloromethane[9] | Generally soluble in organic solvents like DMSO[8] |
| CAS Number | 36193-65-4[4] | 480-93-3[6] | Varies |
Synthesis and Reactivity
A robust synthetic strategy for 3-hydroxy-1H-indole-2-carbonitrile would likely leverage the well-established chemistry of isatins (1H-indole-2,3-diones) or involve the direct functionalization of an indole-2-carbonitrile precursor.
Proposed Synthetic Pathway from Isatin
Isatins are versatile precursors for a wide array of indole derivatives, particularly 3-substituted-3-hydroxyoxindoles.[10][11] A plausible and efficient route to our target compound is the asymmetric addition of a cyanide source to the C3-carbonyl of an isatin derivative.
A copper-catalyzed asymmetric direct addition of acetonitrile to isatins has been reported to yield 3-hydroxy-3-(cyanomethyl)-2-oxindoles.[12] By adapting this methodology, it is conceivable to synthesize the target molecule.
Conceptual Experimental Protocol: Asymmetric Cyanation of Isatin
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Catalyst Preparation: In a nitrogen-flushed glovebox, add Cu(OTf)₂ (10 mol%) and a suitable chiral ligand, such as a fluorinated bis(oxazoline) (10 mol%), to a reaction vessel containing anhydrous acetonitrile.[12]
-
Reactant Addition: Add the desired isatin (1.0 equivalent) to the catalyst solution, followed by a base such as K₂CO₃.
-
Reaction: Stir the mixture at a controlled temperature (e.g., room temperature) and monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Work-up and Purification: Upon completion, quench the reaction with a saturated aqueous solution of NH₄Cl. Extract the product with an organic solvent (e.g., ethyl acetate). The combined organic layers are then washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to yield the enantioenriched 3-hydroxy-2-oxindole-3-carbonitrile.
Logical Flow for Proposed Synthesis
Caption: Proposed synthetic workflow for 3-hydroxy-1H-indole-2-carbonitrile.
Reactivity Insights
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The 3-Hydroxy Group: The hydroxyl group at the C3 position in the oxindole tautomer is a key functional handle. It can be involved in Friedel-Crafts reactions with various aromatic and heteroaromatic compounds, leading to the synthesis of unsymmetrical 3,3-diaryl or 3-alkyl-3-aryloxindoles, which are valuable medicinal targets.[13]
-
The Indole-2-carbonitrile Moiety: The nitrile group at C2 is a versatile functional group. It can be a precursor for various other functionalities such as amines, amides, and carboxylic acids.[1] Furthermore, the indole ring itself, particularly at the C3 position if unsubstituted, is susceptible to electrophilic substitution. In our target molecule, the C3 position is already functionalized, but the presence of the electron-withdrawing nitrile group at C2 will influence the reactivity of the rest of the indole ring system.
Spectroscopic Characterization
While experimental data for the target molecule is not available, we can predict its spectroscopic characteristics based on data from its parent scaffolds.[1][8][14]
-
¹H NMR: In a solvent like DMSO-d₆, one would expect to see characteristic signals for the aromatic protons on the benzene ring, a broad singlet for the indole N-H, and a signal for the hydroxyl proton. The exact chemical shifts would be influenced by the combined electronic effects of the hydroxyl and nitrile groups.
-
¹³C NMR: The spectrum would show signals for the aromatic carbons, the C2 and C3 carbons of the indole ring, and a signal for the nitrile carbon.
-
IR Spectroscopy: Key absorption bands would be expected for the O-H stretch of the hydroxyl group, the N-H stretch of the indole, the C≡N stretch of the nitrile, and C=C stretching vibrations of the aromatic ring.
-
Mass Spectrometry: High-resolution mass spectrometry (HRMS) would be essential to confirm the elemental composition of the synthesized molecule.
Applications in Drug Discovery and Medicinal Chemistry
The indole nucleus is a "privileged scaffold" due to its ability to mimic peptide structures and bind to a variety of enzymes.[11] Both the 3-hydroxyoxindole and indole-2-carbonitrile motifs are independently associated with significant biological activities, suggesting that their combination in 3-hydroxy-1H-indole-2-carbonitrile could yield a molecule with potent therapeutic properties.
Potential Therapeutic Targets
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Anticancer Agents: 3-Hydroxyoxindole derivatives have shown promising anticancer activity.[4] For instance, certain derivatives exhibit antiproliferative effects against leukemia and breast cancer cell lines.[6] The indole-2-carbonitrile scaffold is also a key component in compounds with anticancer properties.[15]
-
Ferroptosis Inhibition: Recent studies have identified 3-hydroxyindole as a potent inhibitor of ferroptosis, a form of regulated cell death implicated in neurodegenerative diseases like Alzheimer's and Parkinson's.[16] This activity is attributed to the radical-trapping antioxidant properties of the hydroxyindole structure.[16]
-
Antifungal and Antimicrobial Agents: Indole derivatives are widely explored for their antimicrobial and antifungal properties.[9][17] The 3-indolyl-3-hydroxy oxindole scaffold, in particular, has been shown to have broad-spectrum antifungal activity against various plant pathogenic fungi.[9]
-
Enzyme Inhibition: The 2-cyanoindole moiety is found in molecules that act as antagonists for various receptors, such as adrenergic and dopamine D4 receptors.[1]
Illustrative Biological Pathway: Kinase Inhibition
Many indole derivatives function as kinase inhibitors, a major class of anticancer drugs. They often act by competing with ATP for binding to the kinase domain of receptor tyrosine kinases (RTKs), thereby blocking downstream signaling pathways that promote cell proliferation and survival.
Caption: Hypothetical inhibition of a receptor tyrosine kinase pathway.
Conclusion and Future Directions
While 3-hydroxy-1H-indole-2-carbonitrile remains a largely unexplored molecule, a systematic analysis of its constituent functional motifs provides a strong foundation for predicting its chemical and biological properties. The probable existence of this compound in tautomeric equilibrium with its 3-hydroxy-2-oxindole form is a key feature that will govern its behavior.
The synthetic accessibility from common starting materials like isatins, combined with the known biological relevance of both the 3-hydroxyindole and indole-2-carbonitrile scaffolds, marks this molecule as a highly promising candidate for further investigation. Future research should focus on developing a reliable synthetic route, fully characterizing the compound and its tautomeric equilibrium, and screening it against a panel of biological targets, particularly in the areas of oncology, neurodegenerative disease, and infectious diseases. This foundational work could unlock the therapeutic potential of this novel indole derivative.
References
-
Synthesis and biological activity of 5-sulfonamide-substituted 3-hydroxyoxindoles with 3-cyanomethyl and 3-carboxymethyl groups. (2025, October 2). ResearchGate. [Link]
-
Hrizi, A., Cailler, M., Romdhani-Younes, M., Carcenac, Y., & Thibonnet, J. (2021). Synthesis of New Highly Functionalized 1H-Indole-2-carbonitriles via Cross-Coupling Reactions. Molecules, 26(17), 5287. [Link]
-
(PDF) Synthesis of New Highly Functionalized 1H-Indole-2-carbonitriles via Cross-Coupling Reactions. (2025, October 15). ResearchGate. [Link]
-
The role of hydroxyindoles in protecting neuronal cultures from ferroptosis. (2025, July 17). PubMed. [Link]
-
Chemoselective Divergent Transformations of N-(Propargyl)indole-2-carbonitriles with Nitrogen Nucleophiles. (2022, June 4). ACS Publications. [Link]
-
Hrizi, A., Cailler, M., Romdhani-Younes, M., Carcenac, Y., & Thibonnet, J. (2021). Synthesis of New Highly Functionalized 1H-Indole-2-carbonitriles via Cross-Coupling Reactions. ProQuest. [Link]
-
Synthesis, Characterization, and Evaluation of the Antifungal Properties of 3-Indolyl-3-Hydroxy Oxindole Derivatives Against Plant Pathogenic Fungi. (2025, February 26). MDPI. [Link]
-
Hrizi, A., Cailler, M., Romdhani-Younes, M., Carcenac, Y., & Thibonnet, J. (2021). Synthesis of New Highly Functionalized 1H-Indole-2-carbonitriles via Cross-Coupling Reactions. Molecules, 26(17), 5287. [Link]
-
Yu, B., Xing, H., Yu, D. Q., & Liu, H. M. (2016). Catalytic asymmetric synthesis of biologically important 3-hydroxyoxindoles: an update. Beilstein journal of organic chemistry, 12, 1000–1039. [Link]
-
Directed Evolution of Artificial Aldolase for Enantioselective Biosynthesis of 3-Hydroxy-Oxindoles. (2025, December 26). PubMed. [Link]
-
1,3-Dimethyl-1H-indole-2-carbonitrile. (2009). Acta Crystallographica Section E: Structure Reports Online, 65(Pt 8), o1759. [Link]
-
Catalytic asymmetric synthesis of biologically important 3-hydroxyoxindoles: an update. (2016, May 18). PubMed. [Link]
-
Synthesis and Reactivity of N Hydroxy2Amino3-Arylindoles. (n.d.). ResearchGate. [Link]
- A kind of 3-hydroxyindole derivative and its synthesis method and application. (n.d.).
-
Hrizi, A., Cailler, M., Romdhani-Younes, M., Carcenac, Y., & Thibonnet, J. (2021). Synthesis of New Highly Functionalized 1H-Indole-2-carbonitriles via Cross-Coupling Reactions. Molecules, 26(17), 5287. [Link]
-
A highly efficient Friedel-Crafts reaction of 3-hydroxyoxindoles and aromatic compounds to 3,3-diaryl and 3-alkyl-3-aryloxindoles catalyzed by Hg(ClO4)2·3H2O. (2012, January 2). PubMed. [Link]
-
Oxidative dearomatization of 3-substituted indoles with sulfonium salts: direct access to 3-hydroxyoxindoles. (n.d.). Green Chemistry (RSC Publishing). [Link]
-
The chemistry and synthesis of 1H-indole-2,3-dione (Isatin) and its derivatives. (n.d.). Journal of Chemical and Pharmaceutical Research. [Link]
-
Synthesis, Spectroscopic Identification and Molecular Docking of Certain N-(2-{acetyl}phenyl)acetamides and N-[2-(2-{acetyl}hydrazinyl)-2-oxoethyl]-1H-indole-2-carboxamides. (n.d.). NIH. [Link]
-
Synthesis, Characterization, and Evaluation of the Antifungal Properties of 3-Indolyl-3-Hydroxy Oxindole Derivatives Against Plant Pathogenic Fungi. (2025, February 26). PubMed. [Link]
-
Single crystal X‐ray structure of 3 a. (n.d.). ResearchGate. [Link]
-
Synthesis of Isatin and Its Derivatives and their Applications in Biological System. (2020, September 23). ARC Publications. [Link]
-
Indole Synthesis: A Review and Medicinal Uses of Their Derivatives. (n.d.). International Journal of Pharmaceutical Sciences Review and Research. [Link]
-
Simple synthesis of pyrrolo[3,2-e]indole-1-carbonitriles. (2013, May 15). PMC. [Link]
-
Chemistry, Applications, and Synthesis Methods of Indole Derivatives: A Comprehensive Review. (n.d.). PMC. [Link]
-
Synthesis of Medicinally Important Indole Derivatives: A Review. (n.d.). Bentham Science. [Link]
-
Synthesis and X-ray Crystal Structure Analysis of Substituted 1,2,4-Triazolo [4',3':2,3]pyridazino[4,5-b]indole and Its Precursor. (n.d.). MDPI. [Link]
-
X-ray Crystallography, DFT Calculations and Molecular Docking of Indole-Arylpiperazine Derivatives as α1A-Adrenoceptor Antagonists. (2015, October 30). PMC. [Link]
-
Bergman, J. (1971). Synthesis of 3-Substituted Indoles Starting from Isatin. Acta Chemica Scandinavica, 25, 1277-1280. [Link]
-
comprehensive analysis of indole-2-carboxylic acid as an antioxidant drug: spectroscopic. (2025, January 23). Semantic Scholar. [Link]
-
X-ray crystal structure of compound 3k. (n.d.). ResearchGate. [Link]
-
Cai, Y., et al. (2014). A copper-catalyzed asymmetric direct addition of acetonitrile to isatins. Beilstein Journal of Organic Chemistry, 10, 1000-1005. [Link]
-
X-ray Crystal Structure, Hirshfeld Surface Analysis, DFT, and Anticancer Effect of 3-Hydroxy-4-phenyl-1,5-benzodiazepin-2-one Derivatives. (n.d.). MDPI. [Link]
-
The X-ray crystal structure of a Corynanthé-type indole compound, C22H29N2O4+Br−, wherein an unprecedented triaxial conformation is preferred. (n.d.). ResearchGate. [Link]
-
A New Reaction Mode of 3-Halooxindoles: Acting as C-C-O Three-Atom Components for (3+3) Cycloaddition to Access Indolenine-Fused 2 H-1,4-Oxathiines. (2023, December 29). PubMed. [Link]
Sources
- 1. Synthesis of New Highly Functionalized 1H-Indole-2-carbonitriles via Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of New Highly Functionalized 1<i>H</i>-Indole-2-carbonitriles via Cross-Coupling Reactions - ProQuest [proquest.com]
- 3. Chemistry, Applications, and Synthesis Methods of Indole Derivatives: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. BJOC - Catalytic asymmetric synthesis of biologically important 3-hydroxyoxindoles: an update [beilstein-journals.org]
- 5. Catalytic asymmetric synthesis of biologically important 3-hydroxyoxindoles: an update - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. mdpi.com [mdpi.com]
- 9. Synthesis, Characterization, and Evaluation of the Antifungal Properties of 3-Indolyl-3-Hydroxy Oxindole Derivatives Against Plant Pathogenic Fungi - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. biomedres.us [biomedres.us]
- 11. scispace.com [scispace.com]
- 12. Catalytic asymmetric synthesis of biologically important 3-hydroxyoxindoles: an update - PMC [pmc.ncbi.nlm.nih.gov]
- 13. A highly efficient Friedel-Crafts reaction of 3-hydroxyoxindoles and aromatic compounds to 3,3-diaryl and 3-alkyl-3-aryloxindoles catalyzed by Hg(ClO4)2·3H2O - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. Synthesis of Medicinally Important Indole Derivatives: A Review [openmedicinalchemistryjournal.com]
- 16. The role of hydroxyindoles in protecting neuronal cultures from ferroptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Synthesis, Spectroscopic Identification and Molecular Docking of Certain N-(2-{[2-(1H-Indol-2-ylcarbonyl) hydrazinyl](oxo)acetyl}phenyl)acetamides and N-[2-(2-{[2-(Acetylamino)phenyl](oxo)acetyl}hydrazinyl)-2-oxoethyl]-1H-indole-2-carboxamides: New Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
